

Physicochemical properties of "Antibacterial agent 248"

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Compound of Interest

Compound Name: Antibacterial agent 248

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An In-depth Technical Guide to Antibacterial Agent 248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, and known biological context of "**Antibacterial agent 248**," a compound identified as 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide. While detailed experimental protocols and specific signaling pathways for this particular agent are not extensively documented in publicly available literature, this guide synthesizes available data and outlines standard methodologies relevant to its characterization.

Core Physicochemical Properties

"Antibacterial agent 248" is an active compound with the chemical formula C₅H₈N₄OS.[1] It is also identified by its chemical name, 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide.[2] The fundamental properties of this agent are summarized below.



Property	Value	Source
Molecular Formula	C5H8N4OS	MedChemExpress[1]
Molecular Weight	172.21 g/mol	PubChem[2]
CAS Number	63788-59-0	MedChemExpress[1]
Solubility (pH 7.4)	23.4 μg/mL	Burnham Center for Chemical Genomics[2]

Experimental Protocols

Detailed, specific experimental protocols for "**Antibacterial agent 248**" are not readily available. However, standard methodologies for characterizing similar antibacterial agents are well-established. The following sections describe typical protocols that would be employed to assess its efficacy and mechanism of action.

The MIC is a fundamental measure of an antibacterial agent's potency. The broth microdilution method is a standard protocol.

Methodology:

- Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
- Serial Dilution of Agent: "Antibacterial agent 248" is serially diluted in a 96-well microtiter
 plate to achieve a range of concentrations.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is identified as the lowest concentration of the agent that completely inhibits visible bacterial growth.

To assess the selectivity of the antibacterial agent, its toxicity against mammalian cells is evaluated, commonly using an MTT assay.



Methodology:

- Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and incubated to allow for attachment.
- Compound Addition: The cells are treated with various concentrations of "Antibacterial agent 248" and incubated for 48 hours.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.

This method provides a qualitative and quantitative assessment of the bactericidal effect of the agent.

Methodology:

- Bacterial Treatment: Bacterial cultures are treated with "Antibacterial agent 248" for a specified duration.
- Staining: The treated bacteria are stained with a mixture of SYTO 9 (a green fluorescent dye that stains live cells) and propidium iodide (a red fluorescent dye that stains dead cells with compromised membranes).
- Microscopy and/or Flow Cytometry: The stained cells are visualized under a fluorescence microscope or analyzed by flow cytometry to quantify the proportions of live and dead bacteria.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for "**Antibacterial agent 248**" is not detailed in the available search results, it is described as an active antibacterial compound.[1][3][4][5] The mechanisms of antibacterial agents can be broadly categorized, and it is likely that





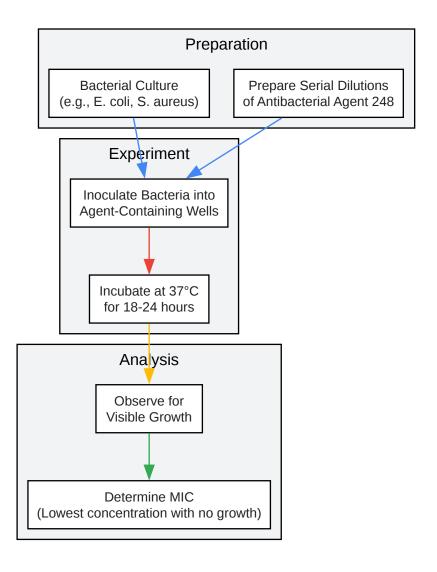


"Antibacterial agent 248" acts through one or more of these pathways. Common antibacterial mechanisms include:

- Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, leading to cell lysis.
- Inhibition of Protein Synthesis: Targeting bacterial ribosomes to prevent the translation of essential proteins.
- Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.
- Disruption of Cell Membrane Function: Causing leakage of cellular contents.
- Inhibition of Metabolic Pathways: Blocking essential enzymatic reactions.

The diagrams below illustrate a generalized workflow for antibacterial agent testing and a conceptual representation of common antibacterial mechanisms.

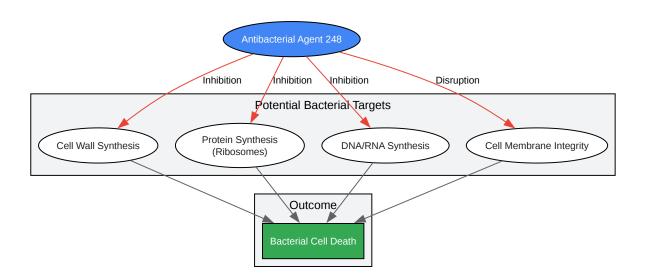




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Workflow for Minimum Inhibitory Concentration (MIC) Determination.





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Conceptual Diagram of Potential Antibacterial Mechanisms of Action.

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